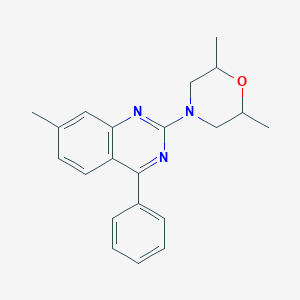

2-(2,6-二甲基吗啉-4-基)-7-甲基-4-苯基喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The molecule “2-(2,6-Dimethylmorpholin-4-yl)-7-methyl-4-phenylquinazoline” is a complex organic compound. It contains a quinazoline group, which is a type of nitrogen-containing heterocycle, and a morpholine group, which is a type of oxygen-containing heterocycle .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazoline and morpholine rings. The quinazoline ring is aromatic and planar, while the morpholine ring is non-aromatic and may adopt a chair conformation .Chemical Reactions Analysis

The chemical reactivity of this molecule would be influenced by the presence of the quinazoline and morpholine rings. The quinazoline ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The morpholine ring, containing an ether and an amine, might undergo reactions typical of these functional groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholine ring might increase its solubility in polar solvents, while the presence of the aromatic quinazoline ring might increase its solubility in non-polar solvents .科学研究应用

神经激肽-1受体拮抗剂

喹唑啉衍生物已被探索其作为神经激肽-1 (NK1) 受体拮抗剂的潜力,这与呕吐和抑郁症的临床应用有关。一个例子是一种设计用于静脉和口服给药的水溶性化合物,在临床前测试中显示出高亲和力和有效性 (Harrison 等人,2001 年).

抗癌剂

基于喹唑啉的化合物已被确定为有效的凋亡诱导剂和抗癌剂,在癌症模型中具有显着的血脑屏障穿透性和疗效。这突出了它们作为癌症治疗候选药物的潜在发展 (Sirisoma 等人,2009 年).

酪氨酸激酶抑制剂

对喹唑啉类似物的研究集中在其作为表皮生长因子受体 (EGFR) 酪氨酸激酶活性 ATP 位点抑制剂的作用,EGFR 是癌症治疗的靶点。这些研究提供了对抑制 EGFR 所需的高效力和选择性的结构要求的见解 (Rewcastle 等人,1996 年).

有机发光二极管 (OLED) 元件

某些环金属化铱 (III) 配合物(在结构上可能与喹唑啉衍生物相关)已被研究其磷光特性和在 OLED 中的潜在应用。这些研究的重点是提高效率和实现特定的颜色发射 (Tsuboyama 等人,2003 年).

T 型 Ca2+ 通道阻滞剂

喹唑啉衍生物也因其作为癌症治疗中的 T 型 Ca2+ 通道阻滞剂的潜力而被探索,突出了它们在癌细胞中诱导自噬和凋亡的能力,提供了对其作用机制和治疗价值的见解 (Rim 等人,2014 年).

未来方向

作用机制

Target of Action

It’s worth noting that similar compounds have been found to inhibit the hedgehog signaling pathway . This pathway plays a crucial role in cell differentiation, growth, and maintenance.

Mode of Action

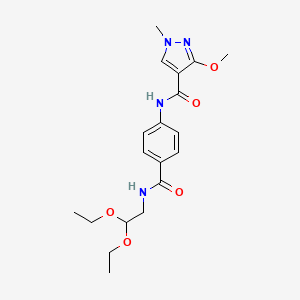

It’s synthesized through a mannich reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine . The presence of a Mannich side chain often increases the solubility and hence the bioavailability of the drug molecule .

Biochemical Pathways

Compounds with similar structures have been found to exhibit enhanced biological activity as anti-malarials, anti-proliferates, antiplatelet inhibitors, anti-inflammatory agents, antiviral agents, and nos inhibitors .

Pharmacokinetics

It’s noted that the compound was found to be three times more soluble than curcumin pyrazole and curcumin , which could potentially impact its bioavailability.

Result of Action

Similar compounds have shown to inhibit tumor growth in various animal models .

Action Environment

The stability of similar compounds is noted to be higher than curcumin, which is rapidly degraded at physiological ph .

属性

IUPAC Name |

2,6-dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-14-9-10-18-19(11-14)22-21(24-12-15(2)25-16(3)13-24)23-20(18)17-7-5-4-6-8-17/h4-11,15-16H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZIWRYPXVTDGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=C(C=CC(=C3)C)C(=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B2463478.png)

![2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid](/img/structure/B2463479.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2463481.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2463489.png)

![N-(2,3-dihydro-1H-inden-1-yl)-3-(6,8-dioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2463493.png)